molecular formula C25H32N6O B1245654 TZB 30878

TZB 30878

Cat. No.: B1245654
M. Wt: 432.6 g/mol
InChI Key: WFQOETMVYMINSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C25H32N6O

Molecular Weight

432.6 g/mol

IUPAC Name

3-amino-2-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-5,6,7,8-tetrahydroquinazolin-4-one

InChI

InChI=1S/C25H32N6O/c26-31-24(28-22-10-4-2-8-20(22)25(31)32)11-5-6-14-29-15-17-30(18-16-29)23-13-12-19-7-1-3-9-21(19)27-23/h1,3,7,9,12-13H,2,4-6,8,10-11,14-18,26H2

InChI Key

WFQOETMVYMINSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C(=N2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4)N

Synonyms

3-amino-5,6,7,8-tetrahydro-2-(4-(4-(quinolin-2-yl)piperazin-1-yl)butyl)quinazolin-4-(3H)-one
TZB 30878
TZB-30878
TZB30878

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 120 ml of ethanol, 8.0 g of ethyl 2-[5-(4-quinolin-2-ylpiperazin-1-yl)pentanoylamino]cyclohex-1-enecarboxylate as synthesized in above Step 4-1-C was dissolved, and to the solution 60 ml of hydrazine monohydrate was added, followed by 4 hours' heating under reflux. Distilling the solvent off under reduced pressure, the residue was dissolved in chloroform, washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. Distilling the solvent off under reduced pressure, the residue was purified on silica gel column chromatography (chloroform:methanol=50:1) to provide 3.8 g (51%) of 3-amino-2-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
ethyl 2-[5-(4-quinolin-2-ylpiperazin-1-yl)pentanoylamino]cyclohex-1-enecarboxylate
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

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